molecular formula C22H21BrN2O4 B5442593 (5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5442593
M. Wt: 457.3 g/mol
InChI Key: AFTSMAGAGWSXRW-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and urea under acidic conditions.

    Introduction of Substituents: The bromine and butan-2-yloxy groups are introduced through nucleophilic substitution reactions. The benzylidene group is added via a condensation reaction with an appropriate aldehyde.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yloxy group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include benzyl derivatives.

    Substitution: Products vary depending on the nucleophile used but can include a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on the interaction of these compounds with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure allows for modifications that can enhance its pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[3-chloro-4-(butan-2-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-5-[3-bromo-4-(methoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-5-[3-bromo-4-(butan-2-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-butan-2-yloxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4/c1-4-14(3)29-19-10-7-15(12-18(19)23)11-17-20(26)24-22(28)25(21(17)27)16-8-5-13(2)6-9-16/h5-12,14H,4H2,1-3H3,(H,24,26,28)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTSMAGAGWSXRW-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.